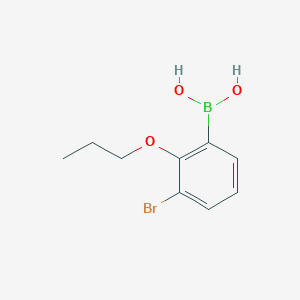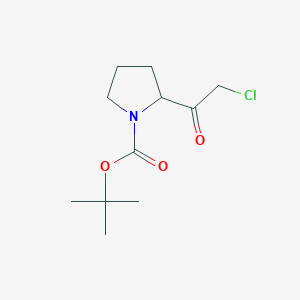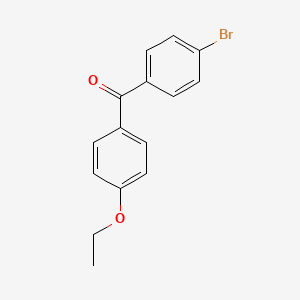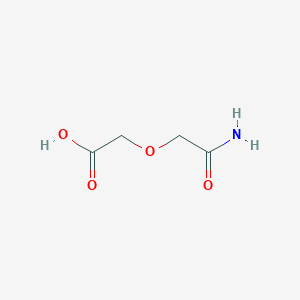
N-(4-bromo-3,5-dimethylphenyl)acetamide
Descripción general
Descripción
The compound "N-(4-bromo-3,5-dimethylphenyl)acetamide" is a derivative of acetamide with potential applications in various fields, including pharmaceuticals and agriculture. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can help infer some of the properties and characteristics of "N-(4-bromo-3,5-dimethylphenyl)acetamide".
Synthesis Analysis
The synthesis of related N-derivatives often involves the reaction of substituted amines with acyl chlorides or esters to form the corresponding acetamide derivatives . For example, the synthesis of N-substituted benzyl acetamides involves the reaction of 4-benzyloxy-3,5-dimethylphenylacetate with substituted benzyl amines, followed by debenzylation . Similar methods could potentially be applied to synthesize "N-(4-bromo-3,5-dimethylphenyl)acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an amide group attached to an aromatic ring, which can be substituted with various groups such as bromo and methyl groups. The dihedral angles between the planes of the aromatic ring and the acetamide group can vary, influencing the overall molecular conformation . For instance, in the case of 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the mean planes of the aromatic rings is 66.4°, which affects the molecule's crystal packing .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including addition and substitution reactions. For example, N-bromoacetamide can react with nitroalkene moieties by addition of bromine and an acetamido group across the olefinic double bond . This reactivity suggests that "N-(4-bromo-3,5-dimethylphenyl)acetamide" could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as melting points, solubility, and stability, are influenced by the nature of the substituents on the aromatic ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with other molecules. For example, the presence of bromine, a heavy atom, could potentially increase the density and influence the intermolecular interactions of "N-(4-bromo-3,5-dimethylphenyl)acetamide" . Additionally, the hydrogen bonding capability of the amide group is a key factor in determining the compound's solubility and boiling point .
Aplicaciones Científicas De Investigación
PET Ligand Development
One significant application of a derivative of N-(4-bromo-3,5-dimethylphenyl)acetamide is in the field of positron emission tomography (PET). A study by Mey et al. (2005) discussed the synthesis and evaluation of [11C]R116301, a compound prepared for investigating central neurokinin(1) (NK1) receptors. This compound showed promise as a radioligand suitable for visualizing NK1 receptors in vivo using PET technology (Mey et al., 2005).
Structural Analysis of Analgesic Compounds
In the study of analgesic compounds, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a related compound, was analyzed for its crystal structure by Park et al. (1995). This study highlighted the structural uniqueness of the compound compared to other capsaicinoids and its stabilization through intermolecular hydrogen bonds (Park et al., 1995).
Potential Pesticides
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction, identifying these compounds as potential pesticides. This research provided valuable data on the structural properties and potential applications of these N-derivatives (Olszewska et al., 2011).
Propiedades
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXWQYBIQBWFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401176 | |
| Record name | N-(4-bromo-3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3,5-dimethylphenyl)acetamide | |
CAS RN |
64835-48-9 | |
| Record name | N-(4-Bromo-3,5-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64835-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-bromo-3,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(4-bromo-3,5-dimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)



![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)




![[4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile](/img/structure/B1275725.png)
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)
